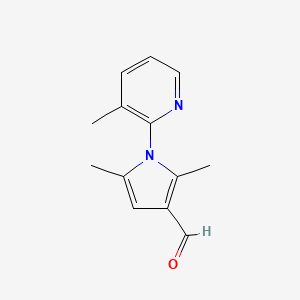

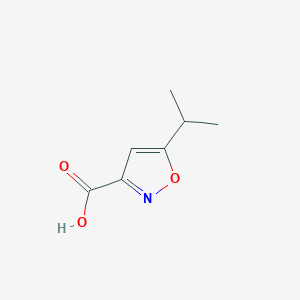

2,5-Dimethyl-1-(3-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

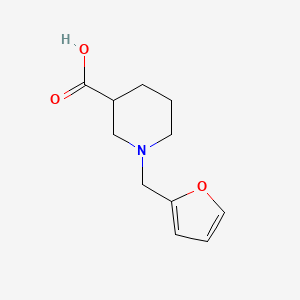

2,5-Dimethyl-1-(3-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde (2,5-DMPPC) is a synthetic compound belonging to the class of pyrrole-3-carbaldehyde compounds. It is an important intermediate in the synthesis of a number of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. The structure of 2,5-DMPPC is composed of a pyrrole ring, a methyl group, and a carbaldehyde group. The pyrrole ring is connected to the methyl group by a double bond, and the carbaldehyde group is connected to the pyrrole ring by a single bond. The compound is soluble in organic solvents and has a melting point of 142 °C.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Characterization

- Synthesis and Spectral Analysis : A compound, synthesized through the reaction of pyrazole derivatives with aldehydes, demonstrated the utility of pyrrole and pyridine moieties in forming complex structures, showcasing techniques that might be applicable to synthesizing and characterizing the compound (Asiri & Khan, 2011).

Catalysis and Polymerization

- Catalytic Applications : Research on aluminum and zinc complexes supported by pyrrole-based ligands revealed their effectiveness in catalyzing the ring-opening polymerization of ε-caprolactone, indicating potential catalytic roles for pyrrole derivatives in polymer chemistry (Qiao, Ma, & Wang, 2011).

Heterocyclic Compound Synthesis

- Heterocyclic Chemistry : A study focusing on the synthesis, characterization, and computational analysis of pyrrole chalcone derivatives highlighted the significance of pyrrole derivatives in creating heterocyclic compounds with potential applications in various fields, including materials science and pharmaceuticals (Singh, Rawat, & Sahu, 2014).

Antimicrobial Activities

- Biological Activities : The synthesis and evaluation of novel methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives demonstrated antimicrobial properties, suggesting potential biological applications for pyrrole derivatives in developing new antimicrobial agents (Hublikar et al., 2019).

Molecular Structure and Properties

- Crystal and Molecular Structure Analysis : Studies on the crystal and molecular structures of compounds involving pyrrole and pyridine units can provide insights into the molecular arrangements and properties that could be relevant for the design and application of "2,5-Dimethyl-1-(3-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde" in various scientific domains (Shearer, Twiss, & Wade, 1980).

Propiedades

IUPAC Name |

2,5-dimethyl-1-(3-methylpyridin-2-yl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-5-4-6-14-13(9)15-10(2)7-12(8-16)11(15)3/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFPVLURADSIGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2C(=CC(=C2C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-1-(3-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)